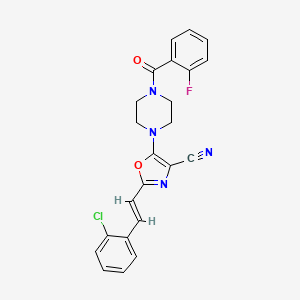

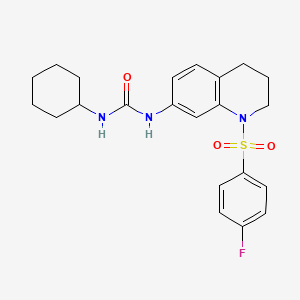

![molecular formula C24H20BrN5O3S2 B2645289 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422289-87-0](/img/structure/B2645289.png)

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .科学的研究の応用

Green Synthesis and DNA Interaction

The compound of interest is related to the broader family of quinazolinones, known for their pharmacological significance. Mikra et al. (2022) explored green synthetic processes for 3-amino-2-methyl-quinazolin-4(3H)-ones and their acetamides. These compounds, including 6-bromo derivatives, demonstrated photodynamic DNA disruption capabilities under UV radiation. The study underscores the potential of these derivatives in developing photo-chemo or photodynamic therapeutics, highlighting the importance of quinazolinones as pharmacophores in cancer and antimicrobial treatments (Mikra et al., 2022).

Antimicrobial and Pesticidal Activities

Antimicrobial and Quantum Chemical Studies

Fahim et al. (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding various compounds with notable antimicrobial activities. Computational calculations supported the experimental findings, offering insights into the compounds' structural and electronic properties. The research demonstrates the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Pesticidal Activities

Misra and Gupta (1982) synthesized new quinazolinone derivatives, exhibiting significant antibacterial and insecticidal activities. These compounds, featuring bromo and thioacetamide groups, highlight the diverse bioactive potential of quinazolinone derivatives in pest management (Misra & Gupta, 1982).

Anticancer Research

Cytotoxicity and Anticancer Studies

Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their cytotoxicity on cancer cell lines. Compounds, especially those with bromo and arylamido groups, showed significant anticancer activity, underlining the relevance of structural modifications in enhancing bioactivity (Nowak et al., 2015).

Antitumor and Monoamine Oxidase Inhibitory Activities

Markosyan et al. (2015) developed 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones with notable antitumor and anti-monoamine oxidase activities. These findings suggest the potential of quinazolinone derivatives in neurological and cancer treatments (Markosyan et al., 2015).

特性

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5O3S2/c25-16-7-10-19-18(13-16)23-28-20-3-1-2-4-21(20)30(23)24(29-19)34-14-22(31)27-12-11-15-5-8-17(9-6-15)35(26,32)33/h1-10,13H,11-12,14H2,(H,27,31)(H2,26,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDUDFKYXSCNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

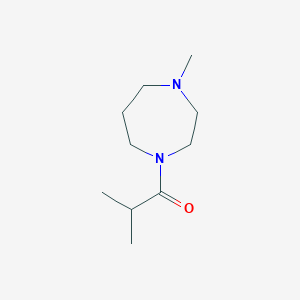

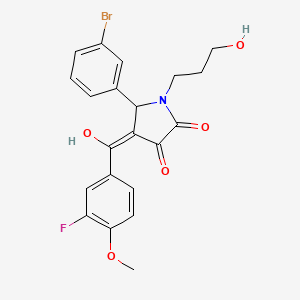

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

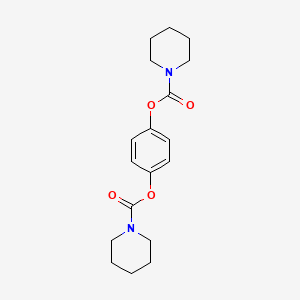

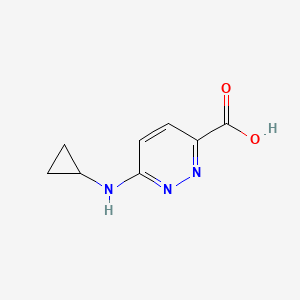

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

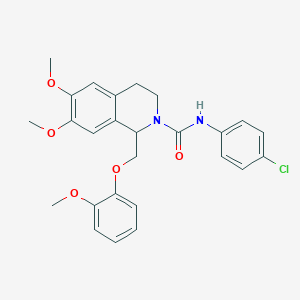

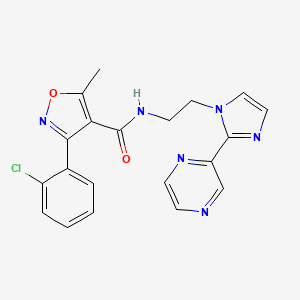

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)

![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)

![4-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2645217.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)